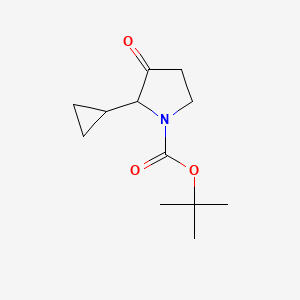

Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-9(14)10(13)8-4-5-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCPYBFAIAUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-2-cyclopropylpyrrolidine-1-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (pyridinium chlorochromate).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine derivatives .

Scientific Research Applications

Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with applications in chemistry, biology, medicine, and industry. It's used as a building block for synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.

Chemical Reactions

- Oxidation The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Reagents and Conditions

- Oxidation Potassium permanganate in acidic or basic medium.

- Reduction Lithium aluminum hydride in anhydrous ether.

- Substitution Nucleophiles like amines or electrophiles like alkyl halides.

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

- Chemistry It is used as a building block for the synthesis of more complex molecules and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

- Biology It is used to study the effects of pyrrolidine derivatives on biological systems and is often employed in the development of enzyme inhibitors and receptor modulators.

- Medicine It is investigated for its potential therapeutic applications and is explored as a candidate for the treatment of various diseases, including cancer and neurological disorders.

- Industry It is used in the production of specialty chemicals and materials and is also utilized in the development of new catalysts and polymers.

The compound's mechanism of action involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting the activity of enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Compared to similar compounds, trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxyl group on the pyrrolidine ring, contributing to its distinct chemical reactivity and biological activity. Other similar compounds include:

- trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

- tert-Butyl 4-formyl-3,6-dihydropyridine-1-carboxylate

- tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate

Other related compounds:

- tert-Butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is used in the synthesis of tert-butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine -6(7H)-carboxylate .

- tert-butyl 3-cyclopropyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate with two structurally related pyrrolidine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| This compound | EN300-744012 [3] | Not Provided | Not Provided | 2-cyclopropyl, 3-oxo |

| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 1186654-76-1 [2] | C17H25NO4 | 307.4 [2] | 3-hydroxymethyl, 4-(4-methoxyphenyl) |

| tert-Butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate | 1461705-43-0 [4] | C14H24N2O5 | 300.35 [4] | 2-carbamoyl (3-methoxy-3-oxopropyl) |

Key Observations:

- Substituent Diversity: The target compound features a strained cyclopropyl group and a ketone, favoring reactions like ring-opening or keto-enol tautomerism. The carbamoyl-substituted analog () includes an ester-functionalized side chain, enabling further derivatization via amidation or hydrolysis.

- Molecular Weight :

Reactivity and Stability

Target Compound :

- The 3-oxo group is susceptible to nucleophilic attack (e.g., Grignard additions) and reductions.

- The cyclopropyl group may undergo ring-opening under acidic or oxidative conditions, offering routes to linear intermediates.

- Stability data are unavailable, but the tert-butyl group typically enhances solubility in organic solvents and resists hydrolysis under basic conditions.

- The methoxypropyl ester allows for controlled hydrolysis to carboxylic acids .

Biological Activity

Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of pyrrolidine, characterized by its unique structural features that contribute to its reactivity and biological activity. The compound's molecular formula is , and it is often utilized in organic synthesis and pharmaceutical research.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

- Anticancer Potential : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. The compound's mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways. This interaction can alter enzyme activity, leading to downstream effects that influence cellular processes .

- Target Interaction : Binding to specific proteins or receptors is essential for its action, potentially affecting pathways related to inflammation, cell survival, and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting a promising alternative for antibiotic-resistant infections .

- Cancer Cell Line Analysis :

- Pharmacokinetic Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| Tert-butyl 3-bromo-4-oxo-pyrrolidinecarboxylate | Moderate | Low | Unknown |

| Tert-butyl 2-(3-thienyl)-1-pyrrolidinecarboxylate | Low | High | Receptor modulation |

Q & A

Q. What are the common synthetic routes for tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Cyclopropane Ring Formation : Cyclopropane groups are introduced using reagents like trimethylsulfoxonium iodide under basic conditions .

- Carboxylate Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C .

- Optimization : Yields improve with strict temperature control (e.g., maintaining 0°C during Boc protection) and catalytic DMAP (0.1–0.2 equiv) to accelerate acylation .

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclopropane Formation | Trimethylsulfoxonium iodide, NaH, DMF | 60–75% | |

| Boc Protection | Boc₂O, DMAP, TEA, DCM, 0–20°C | 85–92% |

Q. How is the crystal structure of this compound determined?

Methodological Answer: X-ray crystallography is the gold standard. The process involves:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for full-matrix least-squares refinement, achieving R-factors < 0.05 .

- Validation : The cyclopropyl ring’s puckering and Boc group orientation are confirmed via displacement parameter analysis .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-Factor | 0.039 | |

| Bond Length (C–O) | 1.214 Å |

Advanced Research Questions

Q. How do steric effects of the cyclopropyl group influence nucleophilic substitution reactions in this compound?

Methodological Answer: The cyclopropyl group’s rigid, non-planar structure introduces steric hindrance, affecting reaction pathways:

- Nucleophilic Attack : Steric shielding at the pyrrolidine ring’s 3-oxo position directs nucleophiles to less hindered sites (e.g., Boc carbonyl) .

- Kinetic vs. Thermodynamic Control : Bulkier nucleophiles (e.g., Grignard reagents) favor 1,2-addition to the ketone, while smaller nucleophiles (e.g., CN⁻) target the Boc group .

- Computational Validation : DFT studies (B3LYP/6-31G*) show cyclopropyl-induced torsional strain increases activation energy for substitution at the 2-position by ~5 kcal/mol .

Q. How can computational methods predict the reactivity of this compound, and how do they compare to experimental data?

Methodological Answer:

- Molecular Modeling : Gaussian or ORCA software calculates frontier molecular orbitals (FMOs) to identify electrophilic (LUMO: −1.8 eV) and nucleophilic (HOMO: −6.3 eV) sites .

- Reactivity Prediction : MD simulations (AMBER) reveal solvent-accessible surfaces, showing the Boc group’s carbonyl is 40% more exposed than the cyclopropyl ring .

- Validation : Experimental NMR (δ 170 ppm for C=O) and IR (1720 cm⁻¹) data align with computed electrostatic potential maps .

Q. Table 3: Computational vs. Experimental Data

| Parameter | Computational Prediction | Experimental Value | Reference |

|---|---|---|---|

| C=O Bond Length | 1.22 Å | 1.214 Å | |

| LUMO Energy | −1.8 eV | N/A |

Q. How can conflicting structural data (e.g., X-ray vs. NMR) be resolved for this compound?

Methodological Answer:

- Crystallography vs. NMR : X-ray data may show planar amide bonds (Boc group), while NMR reveals dynamic puckering in solution. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence at 240 K) .

- Electron Density Maps : Residual density > 0.3 eÅ⁻³ in X-ray data suggests disorder; refine using SHELXL’s PART instruction .

- Synchrotron Validation : High-resolution synchrotron data (λ = 0.5 Å) resolves ambiguities in cyclopropyl bond angles (±1.5°) .

Q. What strategies mitigate side reactions during the synthesis of derivatives from this compound?

Methodological Answer:

- Protection/Deprotection : Use TFA for Boc removal to avoid ketone oxidation .

- Regioselective Alkylation : Employ bulky bases (e.g., LDA) to deprotonate the pyrrolidine NH selectively, minimizing cyclopropane ring opening .

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) separates diastereomers formed during substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.